

## (R)-PF-04991532 IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B609948

Get Quote

An In-Depth Technical Guide to the Hepatoselective Glucokinase Activator (S)-PF-04991532

This technical guide provides a comprehensive overview of the potent and hepatoselective glucokinase activator, (S)-PF-04991532, for researchers, scientists, and drug development professionals. The document details its chemical properties, mechanism of action, relevant quantitative data, experimental protocols, and associated signaling pathways.

#### A Note on Chirality

It is important to note that the biologically active and extensively studied enantiomer of PF-04991532 is the (S)-enantiomer. Research indicates that the activation of glucokinase and the subsequent induction of target genes are dependent on the molecule's chirality. While the (R)-enantiomer may be commercially available, the vast body of scientific literature focuses on the (S)-enantiomer due to its pharmacological activity.

#### **IUPAC Name and Chemical Structure**

IUPAC Name: 6-[[(2S)-3-Cyclopentyl-1-oxo-2-[4-(trifluoromethyl)-1H-imidazol-1-yl]propyl]amino]-3-pyridinecarboxylic acid.[1][2]

• Chemical Formula: C18H19F3N4O3[2]

Molecular Weight: 396.36 g/mol [2]

CAS Number: 1215197-37-7[2]



**Chemical Structure:** 

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for (S)-PF-04991532.

Table 1: In Vitro Activity of (S)-PF-04991532

| Parameter                                            | Species                    | Value    | Reference |
|------------------------------------------------------|----------------------------|----------|-----------|
| Glucokinase<br>Activation (EC50)                     | Human                      | 80 nM    | [3][4]    |
| Glucokinase<br>Activation (EC50)                     | Rat                        | 100 nM   | [3][4]    |
| 2-[14C]-deoxyglucose<br>Uptake (EC50)                | Primary Rat<br>Hepatocytes | 1.261 μΜ | [3]       |
| Glucose Oxidation<br>(EC <sub>50</sub> )             | Primary Rat<br>Hepatocytes | 5.769 μΜ | [3]       |
| Glucose Production<br>from 1-[14C]-lactate<br>(EC50) | Primary Rat<br>Hepatocytes | 0.626 μΜ | [3]       |

Table 2: In Vivo Effects of (S)-PF-04991532 in Goto-Kakizaki Rats



| Parameter                        | Treatment                         | Result                     | Reference |
|----------------------------------|-----------------------------------|----------------------------|-----------|
| Glucose Infusion Rate            | Single Dose                       | ~5-fold increase           | [4][5]    |
| Endogenous Glucose<br>Production | Single Dose                       | 60% reduction              | [4][5]    |
| Plasma Glucose                   | 28-day dosing (30, 60, 100 mg/kg) | Dose-dependent<br>decrease | [4]       |
| Plasma Triglycerides             | 28-day dosing (100<br>mg/kg)      | Increase                   | [4]       |
| Hepatic Triglycerides            | 19 and 28-day dosing              | No change                  | [3][4]    |

#### **Mechanism of Action and Signaling Pathway**

(S)-PF-04991532 is a potent and hepatoselective glucokinase (GK) activator.[3][4] Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic  $\beta$ -cells, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). This action facilitates glycogen synthesis and glycolysis in the liver. The hepatoselectivity of PF-04991532 is achieved through its interaction with organic anion-transporting polypeptides (OATPs) in the liver, which leads to higher concentrations in hepatocytes compared to other tissues.[4][6]

The activation of glucokinase by PF-04991532 increases the intracellular concentration of G6P. Elevated G6P levels allosterically activate the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[7][8] Activated ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes, leading to their increased transcription. These target genes include those involved in glycolysis (e.g., L-pyruvate kinase) and de novo lipogenesis (e.g., acetyl-CoA carboxylase and fatty acid synthase).[9]





Click to download full resolution via product page

**Caption:** Signaling pathway of (S)-PF-04991532 in hepatocytes.

# **Experimental Protocols**Isolation and Culture of Primary Rat Hepatocytes

A two-step collagenase perfusion technique is commonly used for the isolation of primary rat hepatocytes.

- Perfusion: The rat liver is first perfused in situ with a Ca<sup>2+</sup>-free buffer (e.g., containing EDTA) to flush out blood and loosen cell-to-cell junctions. This is followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.
- Cell Liberation and Purification: The digested liver is excised, and hepatocytes are
  mechanically liberated. The cell suspension is then filtered to remove undigested tissue and
  purified, often through density-gradient centrifugation, to separate viable hepatocytes.
- Cell Culture: Viable hepatocytes are seeded on collagen-coated culture plates in a suitable medium, such as William's Medium E, supplemented with fetal bovine serum and other necessary additives. Cells are typically allowed to attach and form a monolayer before experimental treatments.

#### In Vitro Glucose Metabolism Assays

Glucose Uptake Assay:



- Primary rat hepatocytes are cultured to form a monolayer.
- Cells are incubated with (S)-PF-04991532 at various concentrations for a specified period (e.g., 1 hour).
- Radiolabeled 2-deoxyglucose (e.g., 2-[14C]-deoxyglucose) is added to the culture medium.
- After a defined incubation time, the cells are washed to remove extracellular radiolabel.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.
- Glucose Production Assay:
  - Hepatocytes are treated with (S)-PF-04991532.
  - A radiolabeled gluconeogenic precursor, such as 1-[14C]-lactate, is added to the culture medium.
  - After incubation, the amount of radiolabeled glucose released into the medium is quantified to determine the rate of gluconeogenesis.

#### **Gene Expression Analysis**

- RNA Extraction: Following treatment with (S)-PF-04991532, total RNA is extracted from hepatocytes using a suitable kit (e.g., RNeasy kit).
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
- Quantitative PCR (qPCR): The expression levels of target genes (e.g., G6Pase, ChREBP, ACC, FAS) are quantified by qPCR using gene-specific primers. Gene expression is typically normalized to a housekeeping gene.

#### **Experimental Workflow Diagram**

The following diagram illustrates a typical experimental workflow for evaluating the effects of (S)-PF-04991532 on primary rat hepatocytes.





Click to download full resolution via product page

Caption: Workflow for studying (S)-PF-04991532 in hepatocytes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Comparison of the circulating metabolite profile of PF-04991532, a hepatoselective glucokinase activator, across preclinical species and humans: potential implications in metabolites in safety testing assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Hepatoselective Glucokinase Activator PF-04991532 Ameliorates Hyperglycemia without Causing Hepatic Steatosis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatoselective glucokinase activator PF-04991532 ameliorates hyperglycemia without causing hepatic steatosis in diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PF-04991532 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Chronic glucokinase activator treatment activates liver Carbohydrate response element binding protein and improves hepatocyte ATP homeostasis during substrate challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate response element binding protein directly promotes lipogenic enzyme gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-PF-04991532 IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609948#r-pf-04991532-iupac-name-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com